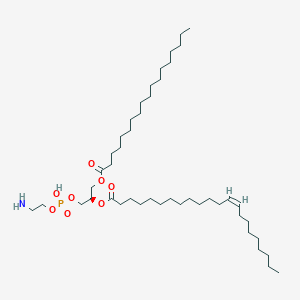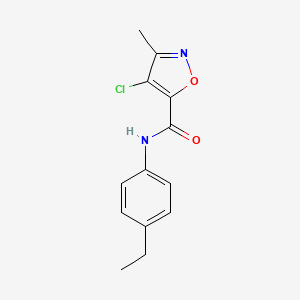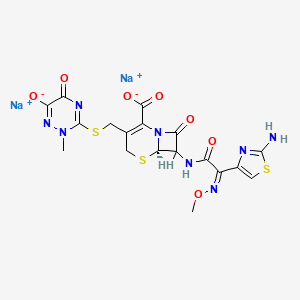![molecular formula C30H22ClF3N2O2 B1242839 1-Benzyl-1-[[3-(4-chlorophenyl)-5-methyl-1-benzofuran-2-yl]methyl]-3-(2,4,6-trifluorophenyl)urea CAS No. 146011-65-6](/img/structure/B1242839.png)
1-Benzyl-1-[[3-(4-chlorophenyl)-5-methyl-1-benzofuran-2-yl]methyl]-3-(2,4,6-trifluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FR-145237 ist ein niedermolekulares Medikament, das von Fujisawa Pharmaceutical Co., Ltd. entwickelt wurde. Es ist ein Inhibitor der Acyl-Coenzym-A:Cholesterin-Acyltransferase, einem Enzym, das am Cholesterinstoffwechsel beteiligt ist. Die Verbindung wurde hauptsächlich auf ihr Potenzial zur Behandlung von Hyperlipidämie erforscht, einem Zustand, der durch erhöhte Lipidspiegel im Blut gekennzeichnet ist .
Herstellungsmethoden
Die synthetischen Routen und Reaktionsbedingungen für FR-145237 sind in öffentlich zugänglichen Quellen nicht ausführlich beschrieben. Es ist bekannt, dass die Verbindung eine Summenformel von C30H22ClF3N2O2 und einen InChIKey von GJRPAGNTTAPJCC-UHFFFAOYSA-N hat . Industrielle Produktionsmethoden würden wahrscheinlich mehrstufige organische Syntheseprozesse umfassen, einschließlich der Bildung der Kernstruktur und anschließender Modifikationen der funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a model for studying enzyme inhibition and the development of new inhibitors.
Biology: It is used to investigate the role of acyl coenzyme A:cholesterol acyltransferase in cholesterol metabolism and related biological processes.
Medicine: FR-145237 was researched for its potential to treat hyperlipidemia and related metabolic disorders. .
Industry: The compound’s inhibitory properties make it a candidate for developing new therapeutic agents targeting cholesterol metabolism.
Vorbereitungsmethoden
The synthetic routes and reaction conditions for FR-145237 are not extensively detailed in publicly available sources. it is known that the compound has a molecular formula of C30H22ClF3N2O2 and an InChIKey of GJRPAGNTTAPJCC-UHFFFAOYSA-N . Industrial production methods would likely involve multi-step organic synthesis processes, including the formation of the core structure and subsequent functional group modifications.
Analyse Chemischer Reaktionen
FR-145237 durchläuft verschiedene chemische Reaktionen, die hauptsächlich seine funktionellen Gruppen betreffen. Zu den Arten von Reaktionen, die es durchläuft, gehören:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren, wodurch die Aktivität der Verbindung möglicherweise verändert wird.
Substitution: Substitutionsreaktionen können an verschiedenen Stellen des Moleküls auftreten, was zur Bildung verschiedener Analoga führt.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Chemie: Die Verbindung dient als Modell für die Untersuchung der Enzyminhibition und die Entwicklung neuer Inhibitoren.
Biologie: Sie wird verwendet, um die Rolle der Acyl-Coenzym-A:Cholesterin-Acyltransferase im Cholesterinstoffwechsel und verwandten biologischen Prozessen zu untersuchen.
Medizin: FR-145237 wurde auf sein Potenzial zur Behandlung von Hyperlipidämie und verwandten Stoffwechselstörungen untersucht. .
Industrie: Die inhibitorischen Eigenschaften der Verbindung machen sie zu einem Kandidaten für die Entwicklung neuer Therapeutika, die auf den Cholesterinstoffwechsel abzielen.
Wirkmechanismus
FR-145237 übt seine Wirkungen aus, indem es die Acyl-Coenzym-A:Cholesterin-Acyltransferase hemmt, ein Enzym, das die Bildung von Cholesterinestern aus Cholesterin und Fettsäure-Coenzym-A katalysiert. Durch die Hemmung dieses Enzyms reduziert FR-145237 die Bildung von Cholesterinestern, was zu einem verringerten Cholesterinspiegel im Blut führt. Zu den beteiligten molekularen Zielstrukturen und Wegen gehören das Enzym Acyl-Coenzym-A:Cholesterin-Acyltransferase und der Cholesterinstoffwechselweg .
Wirkmechanismus
FR-145237 exerts its effects by inhibiting acyl coenzyme A:cholesterol acyltransferase, an enzyme that catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl coenzyme A. By inhibiting this enzyme, FR-145237 reduces the formation of cholesteryl esters, leading to decreased cholesterol levels in the blood. The molecular targets and pathways involved include the enzyme acyl coenzyme A:cholesterol acyltransferase and the cholesterol metabolism pathway .
Vergleich Mit ähnlichen Verbindungen
FR-145237 ist einzigartig in seiner spezifischen Hemmung der Acyl-Coenzym-A:Cholesterin-Acyltransferase. Ähnliche Verbindungen umfassen andere Inhibitoren der Acyl-Coenzym-A:Cholesterin-Acyltransferase, wie zum Beispiel:
Avasimibe: Ein weiterer Inhibitor der Acyl-Coenzym-A:Cholesterin-Acyltransferase, der in der Forschung auf sein Potenzial zur Behandlung von Atherosklerose untersucht wird.
Sandoz 58-035: Ein früher Inhibitor der Acyl-Coenzym-A:Cholesterin-Acyltransferase, der auf seine Auswirkungen auf den Cholesterinstoffwechsel untersucht wurde.
Im Vergleich zu diesen Verbindungen hat FR-145237 in Bezug auf seine Potenz und Spezifität bei der Hemmung der Acyl-Coenzym-A:Cholesterin-Acyltransferase unterschiedliche Eigenschaften gezeigt .
Eigenschaften
CAS-Nummer |
146011-65-6 |
|---|---|
Molekularformel |
C30H22ClF3N2O2 |
Molekulargewicht |
535.0 g/mol |
IUPAC-Name |
1-benzyl-1-[[3-(4-chlorophenyl)-5-methyl-1-benzofuran-2-yl]methyl]-3-(2,4,6-trifluorophenyl)urea |
InChI |
InChI=1S/C30H22ClF3N2O2/c1-18-7-12-26-23(13-18)28(20-8-10-21(31)11-9-20)27(38-26)17-36(16-19-5-3-2-4-6-19)30(37)35-29-24(33)14-22(32)15-25(29)34/h2-15H,16-17H2,1H3,(H,35,37) |
InChI-Schlüssel |
GJRPAGNTTAPJCC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=C2C3=CC=C(C=C3)Cl)CN(CC4=CC=CC=C4)C(=O)NC5=C(C=C(C=C5F)F)F |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(=C2C3=CC=C(C=C3)Cl)CN(CC4=CC=CC=C4)C(=O)NC5=C(C=C(C=C5F)F)F |
Synonyme |
FR 145237 FR-145237 FR145237 N-benzyl-N-((3-(4-chlorophenyl)-5-methyl-2-benzofuranyl)methyl)-N'-(2,4,6-trifluorophenyl)urea |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


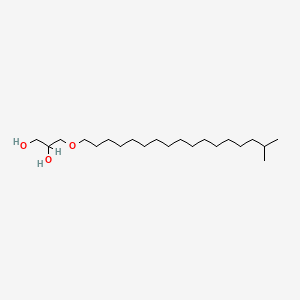
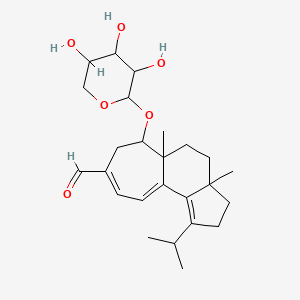
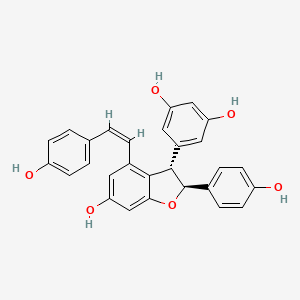
![10-[2-[4-(2,4-Difluorophenyl)piperazin-1-yl]ethyl]-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine](/img/structure/B1242759.png)
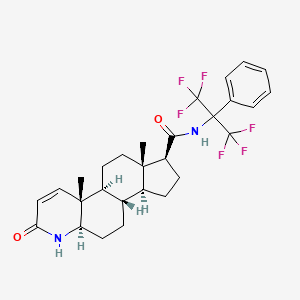
![N-[2-(3,5-di-tert-butyl-4-hydroxyphenethyl)-4,6-difluorophenyl]-N'-(1-benzyl-4-piperidyl)urea](/img/structure/B1242762.png)


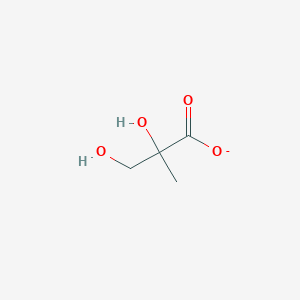
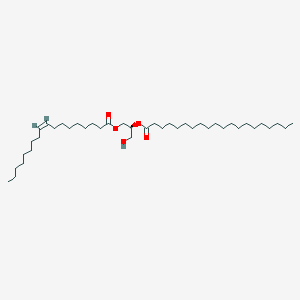
![[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] (Z)-icos-11-enoate](/img/structure/B1242771.png)
